N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide is a complex organic compound that features a unique structure combining a chlorophenyl group, a thieno[3,2-d][1,2,3]triazin-3-yl moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide typically involves multiple steps:
Formation of the Thieno[3,2-d][1,2,3]triazin-3-yl Moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Chlorophenyl Group: This step often involves the use of chlorophenyl ethyl derivatives and suitable coupling reagents.
Formation of the Benzamide Group: This can be done by reacting the intermediate with benzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.
Materials Science: The compound’s properties might make it suitable for use in advanced materials, such as organic semiconductors.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential biological activities.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide: can be compared with other compounds containing similar moieties, such as:
Uniqueness
What sets this compound apart is its combination of these three distinct moieties in a single molecule
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c22-17-7-3-14(4-8-17)9-11-23-20(27)16-5-1-15(2-6-16)13-26-21(28)19-18(24-25-26)10-12-29-19/h1-8,10,12H,9,11,13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNZHJPDCNIULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)N=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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